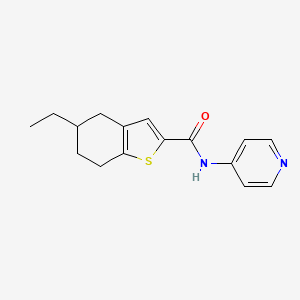

5-ethyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 5-ethyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves several steps, including the condensation of ethyl acetoacetate and phenetidine, followed by reactions with different arylidinemalononitrile derivatives. These processes yield various ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the compound's complex synthetic route and the versatility of its chemical structure (Detert et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of conformations. For instance, certain ethoxyphenyl groups attached to the pyridine ring are significantly twisted out of the plane, indicating the flexibility and complex spatial arrangement of molecules in this chemical class. This twisted conformation affects the compound's interactions and its potential binding with biological targets (Detert et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving 5-ethyl-N-4-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives are complex and varied. These compounds undergo annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in adducts with complete regioselectivity and excellent yields. This highlights the compound's reactivity and its potential for creating a wide range of derivatives with diverse biological activities (Zhu et al., 2003).

Physical Properties Analysis

The physical properties of this compound class, including solubility, melting point, and crystalline structure, are influenced by its molecular configuration. The crystal structure analysis reveals that the presence of specific substituents can lead to different packing arrangements and intermolecular interactions, which are crucial for understanding the compound's behavior in various solvents and conditions (Govindaraj et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, are defined by the compound's functional groups. The presence of the pyridinyl group and the carboxamide moiety significantly impacts its chemical behavior, making it a candidate for further functionalization and exploration of its pharmacological potential (Mohareb et al., 2004).

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Properties

Heterocyclic compounds, especially those containing nitrogen (N), sulfur (S), and oxygen (O) atoms, form a significant class of organic compounds. These compounds are pivotal in the development of pharmaceuticals due to their diverse biological activities. The chemistry of compounds such as pyridine, benzimidazole, and benzothiazole includes their preparation, properties, and applications in various domains, including biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) delves into the variability in chemistry and properties of compounds similar in structural complexity to the compound , emphasizing their importance across different branches of chemistry (Boča, Jameson, & Linert, 2011).

Supramolecular Chemistry

Supramolecular chemistry, focusing on the self-assembly and molecular recognition of heterocyclic compounds, offers a vast field of research for the development of nanotechnologies and biomedical applications. Cantekin, de Greef, and Palmans (2012) reviewed the significance of benzene-1,3,5-tricarboxamides (BTAs), noting their utility in forming one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This versatile building block shows promise in areas ranging from polymer processing to biomedical applications, highlighting the adaptability and potential of heterocyclic compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).

Central Nervous System (CNS) Drug Synthesis

The synthesis of novel CNS drugs often involves heterocyclic compounds due to their potential CNS activities ranging from depression to convulsion management. Saganuwan (2017) explored various heterocycles, including pyridine and benzothiazole, as lead molecules for synthesizing compounds with CNS activity. This research underscores the importance of functional chemical groups in developing treatments for CNS disorders, suggesting a promising avenue for the application of heterocyclic compounds similar to the one (Saganuwan, 2017).

Optoelectronic Materials

The integration of heterocyclic compounds into optoelectronic materials is an area of increasing interest. The review by Lipunova, Nosova, Charushin, and Chupakhin (2018) discusses the applications of quinazoline and pyrimidine derivatives in electronic devices and luminescent elements. These compounds, when incorporated into π-extended conjugated systems, show significant potential for the creation of novel optoelectronic materials, underscoring the versatility of heterocyclic compounds in scientific research and development (Lipunova et al., 2018).

Propiedades

IUPAC Name |

5-ethyl-N-pyridin-4-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-2-11-3-4-14-12(9-11)10-15(20-14)16(19)18-13-5-7-17-8-6-13/h5-8,10-11H,2-4,9H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAANMYVOIGNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

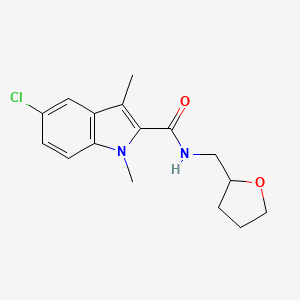

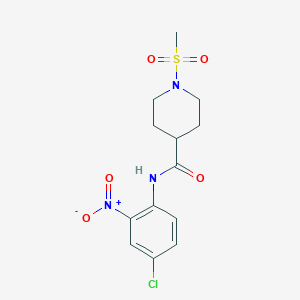

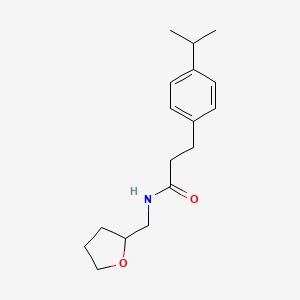

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)

![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)

![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)